molecular formula C29H37NO6 B1256317 Cytochalasin Z4

Cytochalasin Z4

Cat. No. B1256317
M. Wt: 495.6 g/mol
InChI Key: MCTQEULMNSKBJK-YKQYRMHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytochalasin Z4 is a natural product found in Boeremia exigua with data available.

Scientific Research Applications

1. Isolation and Structural Characterization Cytochalasin Z4, along with Z5 and Z6, are identified as new cytochalasans. These compounds were isolated from the wheat culture of Phoma exigua var. heteromorpha. They are characterized as 24-oxa[14]cytochalasans, with Z4 and Z5 being structurally related to cytochalasin B, and Z6 to cytochalasin F. These findings are significant in understanding the structural diversity of cytochalasans and their potential applications (Evidente et al., 2003).

2. Biological Control Applications The isolation of cytochalasin Z4 from Pyrenophora semeniperda, a fungus proposed for biological control of grass weeds, highlights its potential application in agricultural settings. This discovery opens up avenues for the use of such metabolites in controlling weed growth, thereby contributing to more sustainable agricultural practices (Evidente et al., 2002).

3. Biotechnological Production and Engineering Research on the cytochalasin gene cluster in Aspergillus clavatus offers insights into the biosynthesis of cytochalasins like Z4. Understanding and manipulating these gene clusters can lead to enhanced production and potentially new derivatives of cytochalasin Z4, expanding its applications in biotechnology and pharmaceuticals (Qiao, Chooi, & Tang, 2011).

properties

Product Name

Cytochalasin Z4

Molecular Formula

C29H37NO6

Molecular Weight

495.6 g/mol

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

InChI

InChI=1S/C29H37NO6/c1-17-8-6-11-21(31)14-15-25(33)36-29-22(12-7-9-17)27(34)19(3)18(2)26(29)23(30-28(29)35)16-20-10-4-5-13-24(20)32/h4-5,7,10,12-15,17-18,21-23,26-27,31-32,34H,3,6,8-9,11,16H2,1-2H3,(H,30,35)/b12-7+,15-14+/t17-,18-,21-,22+,23+,26+,27-,29-/m1/s1

InChI Key

MCTQEULMNSKBJK-YKQYRMHISA-N

Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4O)C)O)O

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4O)C)O)O

synonyms

cytochalasin Z4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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